Boc-Asp(OBzl)-OSu

Catalog No.
S764642
CAS No.
13798-75-9
M.F
C20H24N2O8
M. Wt
420.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Asp(OBzl)-OSu

CAS Number

13798-75-9

Product Name

Boc-Asp(OBzl)-OSu

IUPAC Name

4-O-benzyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate

Molecular Formula

C20H24N2O8

Molecular Weight

420.4 g/mol

InChI

InChI=1S/C20H24N2O8/c1-20(2,3)29-19(27)21-14(18(26)30-22-15(23)9-10-16(22)24)11-17(25)28-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,27)

InChI Key

KEULITJLZYZYPU-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O

Synonyms

Boc-Asp(OBzl)-OSu;13798-75-9;(S)-4-Benzyl1-(2,5-dioxopyrrolidin-1-yl)2-((tert-butoxycarbonyl)amino)succinate;Boc-L-asparticacid4-benzyl1-(hydro-xysuccinimide)ester;Boc-L-asparticacid4-benzyl1-(hydroxysuccinimide)ester;AmbotzBAA5470;PubChem20974;15069_ALDRICH;15069_FLUKA;MolPort-003-926-627;CB-326;ZINC71788004;AKOS016014414;AK129314;KB-48319;ST24036179;X5802;K-4460;Boc-L-asparticacida-N-hydroxysuccinimideester;N-(tert-Butoxycarbonyl)-L-asparticacid1-succinimidyl4-benzylester;L-Asparticacid,N-[(1,1-dimethylethoxy)carbonyl]-,1-(2,5-dioxo-1-pyrrolidinyl)4-(phenylmethyl)ester

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O

Peptide Chain Elongation:

  • Boc-Asp(OBzl)-OSu functions as a protected amino acid building block. The "Boc" group (tert-butyloxycarbonyl) safeguards the N-terminus of the aspartic acid residue, while the "OBzl" group (benzyl ester) shields the side chain's carboxylic acid.
  • The succinimide ester (OSu) moiety acts as a highly reactive group, enabling formation of an amide bond with the free amino group of another peptide or amino acid. This facilitates the sequential addition of amino acids to create the desired peptide chain.

Solid-Phase Peptide Synthesis (SPPS):

  • Boc-Asp(OBzl)-OSu is extensively employed in SPPS, a widely used technique for automated peptide synthesis. The peptide is constructed on a solid support, with each amino acid residue incorporated one by one.
  • Boc-Asp(OBzl)-OSu's reactive nature allows for efficient coupling to the growing peptide chain on the solid support. The benzyl ester group offers temporary protection for the aspartic acid side chain, preventing unwanted side reactions during chain elongation.

Advantages of Boc-Asp(OBzl)-OSu:

  • Compared to other aspartic acid derivatives, Boc-Asp(OBzl)-OSu exhibits superior stability and coupling efficiency in SPPS.
  • The benzyl ester group can be selectively cleaved under mild conditions, leaving the aspartic acid side chain intact. This enables further manipulation of the peptide if required.

Research Applications:

  • Boc-Asp(OBzl)-OSu is a vital tool for synthesizing a vast array of peptides, including those with therapeutic potential, diagnostic agents, and research probes.
  • Scientists utilize it to study protein-protein interactions, enzyme function, and develop novel drugs.

Boc-Asp(OBzl)-OSu, scientifically known as N-tert-butoxycarbonyl-L-aspartic acid 1-benzyl ester N-hydroxysuccinimide ester, is a versatile compound widely utilized in peptide synthesis. It serves as a protecting group for the amino group in aspartic acid, which is crucial for forming peptide bonds without triggering unwanted side reactions. This compound is particularly valuable in synthesizing complex peptides and proteins due to its stability and reactivity, making it essential for various biochemical applications .

  • Substitution Reactions: The succinimide ester group is highly reactive, allowing it to be substituted by nucleophiles such as amines. This reaction leads to the formation of peptide bonds, facilitating peptide synthesis.
  • Hydrolysis: In the presence of water, Boc-Asp(OBzl)-OSu can hydrolyze, resulting in the release of the benzyl ester and formation of free aspartic acid.
  • Esterification: The compound can undergo esterification reactions, which are essential for synthesizing derivatives of aspartic acid.

Boc-Asp(OBzl)-OSu plays a significant role in peptide synthesis. It acts as a protecting group for aspartic acid residues during solid-phase peptide synthesis. This protection is crucial for preventing side reactions that could compromise the integrity of the peptide chain. The compound's solubility in solvents like dimethylformamide enhances its utility in various biochemical pathways, particularly those involving peptide bond formation .

Target of Action

The primary target of action for Boc-Asp(OBzl)-OSu is the amino group of aspartic acid during peptide synthesis.

Mode of Action

By protecting the amino group, Boc-Asp(OBzl)-OSu allows for selective reactions at other functional groups, facilitating the assembly of complex peptides.

Pharmacokinetics

The compound's solubility and stability are influenced by environmental conditions. For optimal performance, it should be stored below 30°C.

The synthesis of Boc-Asp(OBzl)-OSu typically involves two main steps:

  • Esterification: Aspartic acid is reacted with benzyl alcohol in the presence of a catalyst to form N-tert-butoxycarbonyl-L-aspartic acid 1-benzyl ester (Boc-Asp(OBzl)).
  • Activation: Boc-Asp(OBzl) is then reacted with N-hydroxysuccinimide and a coupling reagent such as dicyclohexylcarbodiimide to produce Boc-Asp(OBzl)-OSu .

In industrial settings, these steps are scaled up using large reactors and purification techniques like crystallization and chromatography to ensure high purity.

Boc-Asp(OBzl)-OSu is primarily used in:

  • Peptide Synthesis: It facilitates the formation of peptide bonds while protecting sensitive functional groups.
  • Bioconjugation: The compound can be employed in conjugating peptides to other biomolecules for therapeutic applications.
  • Research: It serves as an important reagent in proteomics and other biochemical studies where precise peptide synthesis is required .

Studies have demonstrated that Boc-Asp(OBzl)-OSu can effectively interact with various nucleophiles during peptide bond formation. Its reactivity profile allows researchers to explore different coupling strategies and optimize conditions for synthesizing specific peptides. The compound's behavior under different conditions has been extensively documented, highlighting its versatility in synthetic chemistry .

Similar Compounds

Several compounds share structural or functional similarities with Boc-Asp(OBzl)-OSu. Here are some notable examples:

Compound NameStructure/Functionality
N-tert-butoxycarbonyl-L-aspartic acidA precursor that lacks the succinimide ester functionality.
N-hydroxysuccinimideCommonly used for activating carboxylic acids in peptide synthesis.
Fmoc-L-aspartic acidAnother protecting group used in solid-phase peptide synthesis.

Boc-Asp(OBzl)-OSu stands out due to its combination of stability and reactivity, making it particularly useful for complex peptide synthesis where controlling side reactions is critical .

Boc-Asp(OBzl)-OSu, systematically named 4-O-benzyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(tert-butoxycarbonyl)amino]succinate, is a protected aspartic acid derivative. Its molecular formula is C₂₀H₂₄N₂O₈, with a molecular weight of 420.41 g/mol . The compound is identified by the CAS registry number 13798-75-9 and is alternatively termed Boc-L-aspartic acid 4-benzyl 1-(hydroxysuccinimide) ester .

Key Identifiers:

PropertyValue
IUPAC Name4-O-benzyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(tert-butoxycarbonyl)amino]succinate
Molecular FormulaC₂₀H₂₄N₂O₈
Molecular Weight420.41 g/mol
CAS Number13798-75-9
SMILESCC(C)(C)OC(=O)NC@@HC(=O)ON2C(=O)CCC2=O
InChI KeyKEULITJLZYZYPU-AWEZNQCLSA-N

Spectroscopic and Crystallographic Data

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (DMSO-d₆): Peaks at δ 1.4 ppm (tert-butyl group, Boc), δ 3.2–3.5 ppm (aspartyl β-protons), δ 5.1 ppm (benzyl CH₂), and δ 7.3–7.4 ppm (aromatic protons) .
  • ¹³C NMR: Signals at δ 28.2 ppm (Boc methyl groups), δ 66.5 ppm (benzyl CH₂), and δ 170–175 ppm (carbonyl groups) .

Infrared Spectroscopy (IR):

  • Strong absorption bands at 1740 cm⁻¹ (ester C=O), 1690 cm⁻¹ (succinimide C=O), and 1520 cm⁻¹ (amide N–H bend) .

X-ray Crystallography:Limited data exist, but the crystal structure is inferred to adopt a planar succinimide ring and staggered conformation for the benzyl ester group, stabilized by intramolecular hydrogen bonding .

Systematic Nomenclature

The chemical compound Boc-Asp(OBzl)-OSu possesses a complex systematic nomenclature that reflects its intricate molecular structure and functional group composition [1]. According to International Union of Pure and Applied Chemistry nomenclature principles, the complete systematic name is 4-O-benzyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate [1] . This systematic designation provides a comprehensive description of the molecular architecture, indicating the specific positioning of functional groups and substituents throughout the carbon backbone [14].

The nomenclature follows established organic chemistry naming conventions where functional groups are prioritized according to their chemical precedence [14] [17]. The compound's name systematically describes the presence of multiple ester linkages, the tert-butoxycarbonyl protecting group, the benzyl ester moiety, and the N-hydroxysuccinimide active ester functionality [1] [11]. This systematic approach ensures unambiguous identification of the chemical structure and facilitates clear communication within the scientific community [18] [20].

Common Names and Synonyms

The compound is more commonly referred to by several abbreviated names that are widely recognized in peptide synthesis literature [1] [2]. The most frequently used designation is Boc-L-aspartic acid 4-benzyl 1-(hydroxysuccinimide) ester, which concisely describes the key structural elements [1] [2]. Alternative common names include N-tert-butoxycarbonyl-L-aspartic acid 1-benzyl ester N-hydroxysuccinimide ester and Boc-L-aspartic acid β-benzyl ester α-N-hydroxysuccinimide ester [4].

These common names reflect the widespread use of abbreviated nomenclature in peptide chemistry, where protecting group strategies are fundamental to synthetic methodologies [7] [11]. The nomenclature emphasizes the compound's role as a protected amino acid derivative specifically designed for peptide coupling reactions [15] [23]. The various synonyms demonstrate the compound's established position within the peptide synthesis reagent classification system [15] [23].

Registry and Database Classification

The compound is registered in major chemical databases with the Chemical Abstracts Service Registry Number 13798-75-9 [1] [18]. This unique identifier serves as the compound's chemical fingerprint within the Chemical Abstracts Service registry system, which contains over 219 million organic substances [18] [19]. The registration ensures standardized identification across scientific literature and commercial databases [18] [20].

The compound is also catalogued with additional database identifiers including the Beilstein/REAXYS Number 3636009 and MDL Number MFCD00037912 [1] [4]. These multiple registry entries facilitate cross-referencing between different chemical information systems and ensure comprehensive database coverage [19] [24]. The compound appears in specialized peptide synthesis reagent databases where it is classified among amino acid derivatives used in solid-phase peptide synthesis applications [15] [23].

Structural Classification

From a structural chemistry perspective, the compound belongs to the broader classification of amino acid derivatives within organic chemistry taxonomy [13] [26]. Specifically, it represents a multiply-protected aspartic acid derivative where the amino group is protected with a tert-butoxycarbonyl group, the side-chain carboxyl is protected as a benzyl ester, and the alpha-carboxyl is activated as an N-hydroxysuccinimide ester [1] [11].

The compound's structural features place it within several overlapping classification categories [26] [27]. As an amino acid derivative, it belongs to the class of compounds containing both amino and carboxyl functionalities [13] [29]. The presence of ester linkages classifies it among organic acid derivatives, while the N-hydroxysuccinimide moiety categorizes it as an active ester reagent [21] [25]. The tert-butoxycarbonyl protecting group places it within the carbamate family of nitrogen-protecting groups [11] [15].

Functional Group Classification

The molecular structure contains multiple distinct functional groups that determine its chemical behavior and reactivity patterns [29] [30]. The compound incorporates a carbamate functionality through the tert-butoxycarbonyl protecting group, which provides acid-labile protection for the amino group [11] [15]. The benzyl ester represents an aryl-substituted ester that serves as a base-stable, acid-labile protecting group for the aspartic acid side chain [22].

The N-hydroxysuccinimide ester constitutes the primary reactive center of the molecule, functioning as an activated carboxyl derivative for nucleophilic substitution reactions [21] [25]. This functional group classification places the compound among active ester coupling reagents used extensively in peptide bond formation [8] [23]. The combination of these functional groups creates a polyfunctional molecule designed for selective reactivity in peptide synthesis applications [15] [39].

Chemical Properties and Physical Characteristics

PropertyValueReference
Molecular FormulaC₂₀H₂₄N₂O₈ [1]
Molecular Weight420.41 g/mol [1]
Melting Point98-102 °C [1]
Optical Activity[α]₂₀/D −31±1°, c = 0.6% in DMF [1]
AppearanceWhite to off-white solid [1]
Purity≥98.0% (C/N) [1]
Storage Temperature−20°C [1]
Storage Classification11 - Combustible Solids [1]

The compound exhibits characteristic physical properties consistent with its classification as a protected amino acid derivative [1] [35]. The melting point range of 98-102 degrees Celsius indicates a well-defined crystalline structure typical of purified organic compounds [1]. The optical activity measurement confirms the presence of a chiral center, consistent with the L-aspartic acid stereochemistry [1] [2].

Spectroscopic Identification

The compound's structural identity is confirmed through multiple spectroscopic identifiers that serve as molecular fingerprints [1] . The SMILES notation CC(C)(C)OC(=O)NC@@HC(=O)ON2C(=O)CCC2=O provides a linear representation of the molecular connectivity [1]. The InChI identifier InChI=1S/C20H24N2O8/c1-20(2,3)29-19(27)21-14(18(26)30-22-15(23)9-10-16(22)24)11-17(25)28-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,27)/t14-/m0/s1 offers a standardized structural description [1] .

The InChI Key KEULITJLZYZYPU-AWEZNQCLSA-N serves as a shortened hash representation of the complete structural information [1] . These spectroscopic identifiers enable unambiguous structural verification and facilitate database searches across multiple chemical information systems [19] [24]. The stereochemical information encoded within these identifiers confirms the L-configuration of the aspartic acid residue [1] [2].

Classification within Peptide Synthesis Reagents

Within the specialized field of peptide synthesis, the compound occupies a specific niche as a Boc-protected amino acid building block [7] [15]. It belongs to the category of activated amino acid derivatives designed for solid-phase peptide synthesis methodologies [15] [39]. The compound represents a third-generation peptide coupling reagent that incorporates both protecting group strategies and activation chemistry in a single molecule [15].

Boc-Asp(OBzl)-OSu represents a sophisticated protected amino acid derivative with the molecular formula C20H24N2O8 and a molecular weight of 420.41 g/mol [1]. This compound, formally designated as N-alpha-t-Butyloxycarbonyl-L-aspartic acid alpha-succinimidyl beta-benzyl ester, exhibits a complex molecular architecture designed specifically for peptide synthesis applications [2].

The compound possesses an L-aspartic acid backbone with strategically placed protecting groups and an activated ester functionality [1]. The molecular structure maintains the stereochemical integrity of the natural L-aspartic acid configuration, as evidenced by its specific optical rotation of [α]20/D −31±1° in dimethylformamide [1]. The Chemical Abstracts Service number 13798-75-9 uniquely identifies this compound in chemical databases [1].

Basic Molecular Properties

PropertyValueSource
Molecular FormulaC20H24N2O8Sigma-Aldrich
Molecular Weight (g/mol)420.41Sigma-Aldrich
CAS Number13798-75-9Sigma-Aldrich
IUPAC NameN-alpha-t-Butyloxycarbonyl-L-aspartic acid alpha-succinimidyl beta-benzyl esterIris Biotech
Melting Point (°C)98-102Sigma-Aldrich
Optical Activity[α]20/D −31±1°, c = 0.6% in DMFSigma-Aldrich
Purity≥98.0% (C/N)Sigma-Aldrich
Storage Temperature−20°CSigma-Aldrich

Functional Group Analysis and Components

tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group serves as the primary amino protection strategy in this molecule, attached to the N-terminal amino group of the aspartic acid residue [3]. This protecting group demonstrates exceptional stability under basic conditions and nucleophilic attack, making it ideal for peptide synthesis protocols [4]. The tert-butoxycarbonyl moiety features a tertiary carbon center bonded to three methyl groups, providing steric hindrance that enhances its protective capabilities [5].

The Boc group exhibits acid-labile characteristics, allowing for controlled deprotection using trifluoroacetic acid under mild conditions [3]. This selectivity permits the removal of the Boc protection while maintaining the integrity of other functional groups within the molecule [6]. The protecting group adds a molecular weight contribution of 100.117 daltons to the base structure [7].

Benzyl Ester (OBzl) Protection

The benzyl ester functionality protects the β-carboxyl group of the aspartic acid side chain [8]. This protecting group demonstrates remarkable stability toward both acidic and basic conditions, providing orthogonal protection compared to the Boc group [9]. The benzyl moiety consists of a phenyl ring connected to a methylene bridge, creating a stable ester linkage with the carboxyl group [10].

Deprotection of the benzyl ester occurs through hydrogenolysis using palladium-catalyzed reduction or through strong acid treatment [8]. This selectivity allows for sequential deprotection strategies in complex peptide synthesis protocols [11]. The benzyl protecting group contributes 90.126 daltons to the molecular weight [7].

N-Hydroxysuccinimide (OSu) Activated Ester

The N-hydroxysuccinimide ester represents the most reactive component of the molecule, functioning as an activated leaving group for peptide coupling reactions [12]. This cyclic imide structure creates an electron-withdrawing environment that significantly enhances the electrophilicity of the adjacent carbonyl carbon [13]. The OSu group facilitates rapid acylation reactions with primary amines under mild conditions [14].

The succinimide ring consists of a five-membered cyclic structure containing both carbonyl and imide functionalities [12]. This arrangement provides excellent crystallizability and relative stability toward hydrolysis compared to other activated esters [14]. Upon reaction with amines, the N-hydroxysuccinimide serves as a water-soluble leaving group, making product purification more straightforward [15].

Structural Components Overview

Functional GroupLocationChemical StructureFunction
Boc (tert-butoxycarbonyl)N-terminal amino group(CH3)3COC(=O)-Amino group protection
Asp (aspartic acid backbone)Central amino acid backbone-CH(NH-Boc)CH2COOHAmino acid backbone
OBzl (benzyl ester)β-carboxyl group (side chain)-OCH2C6H5Carboxyl group protection
OSu (N-hydroxysuccinimide ester)α-carboxyl group (C-terminal)-ON(C2H4)2COActivation for peptide coupling

Stereochemical Features

The compound maintains the natural L-configuration of aspartic acid, with the α-carbon serving as the primary chiral center [16]. The stereochemical notation in the SMILES representation (CC(C)(C)OC(=O)NC@@HC(=O)ON2C(=O)CCC2=O) clearly indicates the S-configuration at the α-carbon position [1]. This stereochemical integrity remains crucial for biological activity and peptide incorporation specificity .

The optical activity measurement of [α]20/D −31±1° in dimethylformamide confirms the maintenance of chirality throughout the synthetic preparation [1]. This negative rotation indicates the predominance of the L-enantiomer, consistent with the natural amino acid configuration [16].

Stereochemistry and Optical Properties

FeatureValueSource
ConfigurationL-aspartic acid derivativeScientific literature
Chirality Centerα-carbon of aspartic acidStructural analysis
Optical ActivityOptically activeSigma-Aldrich
Specific Rotation[α]20/D −31±1°Sigma-Aldrich
Solvent for Optical ActivityDMF (c = 0.6%)Sigma-Aldrich
SMILES RepresentationCC(C)(C)OC(=O)NC@@HC(=O)ON2C(=O)CCC2=OSigma-Aldrich

Physical and Chemical Properties

Physical Characteristics

Boc-Asp(OBzl)-OSu appears as a white to off-white crystalline solid with a defined melting point range of 98-102°C [1]. The compound demonstrates good crystallizability, facilitating purification and storage procedures . The predicted density of 1.32±0.1 g/cm³ indicates a relatively compact molecular packing in the solid state [18].

The compound exhibits solubility in common organic solvents including dichloromethane, dimethylformamide, and dimethyl sulfoxide [19]. This solubility profile makes it compatible with standard peptide synthesis protocols and purification techniques [20]. The absence of a defined flash point indicates non-flammable characteristics under normal handling conditions [18].

Chemical Stability and Reactivity

The OSu ester functionality exhibits high reactivity toward primary amines, forming stable amide bonds through nucleophilic acyl substitution [15]. This reactivity profile makes the compound particularly valuable for peptide coupling applications where rapid and efficient amide bond formation is required [21]. The reaction proceeds under mild conditions, typically at room temperature in the presence of suitable bases [22].

The Boc protecting group demonstrates excellent stability under basic conditions and nucleophilic environments [3]. Deprotection occurs selectively under acidic conditions using trifluoroacetic acid, providing orthogonal protection compared to the benzyl ester [6]. The benzyl ester remains stable throughout most synthetic transformations, requiring specific reductive or acidic conditions for removal [8].

Chemical Reactivity and Stability Analysis

Functional GroupReactivityDeprotection ConditionsStability
OSu (N-hydroxysuccinimide)Highly reactive toward primary aminesForms amide bonds with aminesActivated ester group
Boc (tert-butoxycarbonyl)Stable under basic conditionsTrifluoroacetic acid (TFA)Acid-labile
OBzl (benzyl ester)Stable under acidic and basic conditionsHydrogenolysis (H2/Pd-C)Base-stable, reduction-labile
Aspartic acid backboneContains two carboxyl groupsNot applicableStable backbone

Molecular Recognition and Structural Specificity

The compound demonstrates specific molecular recognition patterns based on its three-dimensional structure and functional group arrangement [20]. The spatial orientation of the protecting groups and activated ester creates a unique reactivity profile that enables selective peptide coupling reactions . The combination of steric and electronic effects from the various functional groups provides the necessary selectivity for complex synthetic applications .

The InChI key (KEULITJLZYZYPU-AWEZNQCLSA-N) provides a unique structural identifier that distinguishes this compound from related derivatives [1]. The canonical SMILES representation enables computational analysis and database searching for structural analogs and related compounds .

XLogP3

1.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

420.15326573 g/mol

Monoisotopic Mass

420.15326573 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-15-2023

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